2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-[5-amino-3-(5-methylthiophen-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3OS/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |
InChI Key |
STRRIWHEZVIBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(5-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
General Synthetic Route Overview
The synthesis of this compound generally involves:
- Starting from a substituted thiophene derivative, such as 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide.
- Reaction with hydrazine hydrate to form hydrazide intermediates.
- Cyclization with appropriate ketoesters or diketones to form the pyrazole ring.
- Introduction of the ethan-1-ol side chain via nucleophilic substitution or reduction steps.
This approach is supported by the work of Rizk et al. (2017), who synthesized pyrazole derivatives starting from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide and various keto compounds under reflux conditions in ethanol with catalytic acetic acid.
Stepwise Preparation Details
Preparation of the Hydrazide Intermediate
- Starting Material : 5-Amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide.
- Procedure : The starting material (2.28 g, 10 mmol) is refluxed with hydrazine hydrate (4 mL, 80 mmol, 99%) in ethanol (10 mL) for 24 hours.
- Work-up : After cooling, the product precipitates and is filtered, washed with ethanol, dried, and recrystallized from ethanol.
- Yield : 62%, melting point 228-230 °C.
- Characterization : Elemental analysis consistent with C7H10N4O2S (214.24 g/mol).
Cyclization to Form the Pyrazole Ring
- Reagents : The hydrazide intermediate (0.214 g, 1 mmol) is reacted with ethyl acetoacetate or methyl pyruvate (1 mmol) in absolute ethanol (10 mL) containing 3 drops of glacial acetic acid.
- Conditions : Reflux for 10-12 hours.
- Isolation : After cooling, the solid product is filtered, dried, and crystallized from ethanol or DMF.
- Yields : Typically 64-65% with melting points around 114-116 °C for methyl pyruvate derivatives and 208-210 °C for ethyl acetoacetate derivatives.
Catalyst-Free One-Pot Grinding Method (Alternative Approach)
- Bhale et al. (2014) described a catalyst-free, one-pot, three-component synthesis of amino-pyrazoles by grinding phenyl hydrazine, aromatic aldehydes, and malononitrile at room temperature for 5-7 minutes.
- Although this method was demonstrated for diaryl pyrazoles, it suggests a rapid, solvent-free alternative for synthesizing substituted pyrazoles, which could be adapted for 5-methylthiophene-substituted pyrazoles with appropriate starting materials.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | 5-Amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide + hydrazine hydrate; EtOH, reflux 24 h | 62 | Crystallized from ethanol; mp 228-230 °C |
| Pyrazole ring cyclization | Hydrazide + ethyl acetoacetate or methyl pyruvate; EtOH + glacial acetic acid, reflux 10-12 h | 64-65 | Crystallized from ethanol or DMF; mp 114-210 °C |
| Ethan-1-ol side chain introduction | Alkylation or reduction of suitable intermediates; conditions vary | Not explicitly reported | Requires adaptation from related pyrazole syntheses |
| Catalyst-free grinding method | Phenyl hydrazine + aromatic aldehyde + malononitrile; grinding 5-7 min at room temp | 85 (for diaryl pyrazoles) | Solvent-free, rapid alternative |
Analytical and Characterization Data
- Elemental analyses confirm the expected composition of intermediates and final products.
- Melting points range from 114 °C to 230 °C depending on the derivative.
- IR spectra show characteristic bands for amino groups, pyrazole rings, and thiophene substituents.
- NMR (1H and 13C) data confirm the substitution pattern on the pyrazole and thiophene rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe to study biological processes involving thiophene and pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Lipophilicity : The 5-methylthiophene group in the target compound increases lipophilicity compared to the unsubstituted thiophene analog (). This may enhance bioavailability in drug delivery.
- Polarity : The methoxyphenyl analog () exhibits higher polarity due to the methoxy group, improving aqueous solubility but possibly limiting blood-brain barrier penetration.
Biological Activity
3-(3-Methoxybenzyl)pyrrolidin-3-ol is a compound belonging to the pyrrolidine family, characterized by its five-membered nitrogen-containing ring structure. The molecular formula is C12H17NO2, and it has a molecular weight of 207.27 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications.
The unique feature of 3-(3-Methoxybenzyl)pyrrolidin-3-ol is the methoxy group at the 3-position, which enhances its solubility and reactivity. This substitution allows for distinct interactions with biological targets, potentially modulating various signaling pathways.
Anticonvulsant Effects
Research indicates that derivatives of pyrrolidine compounds, including 3-(3-Methoxybenzyl)pyrrolidin-3-ol, may exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant activity in reducing seizure frequency in animal models, suggesting a possible mechanism involving modulation of neurotransmitter systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Similar pyrrolidine derivatives have shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. This could have implications in treating hyperpigmentation disorders.
- Cholinesterase Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit acetylcholinesterase, which may be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Receptor Binding Studies
3-(3-Methoxybenzyl)pyrrolidin-3-ol has been studied for its interaction with specific receptors:
- Nicotinic Acetylcholine Receptors : Binding studies indicate that this compound may interact with nicotinic receptors, influencing synaptic transmission and potentially offering therapeutic benefits for neurodegenerative diseases .
- Serotonin Receptors : The compound's structure suggests it may also interact with serotonin receptors, which are crucial for mood regulation and could be explored for antidepressant properties .
The mechanism of action involves binding to specific molecular targets, leading to modulation of cellular signaling pathways. The methoxy group enhances the compound's ability to engage with these targets, influencing their activity and resulting in various biological effects.
Data Tables
Case Studies
- Anticonvulsant Activity : A study involving a series of pyrrolidine derivatives demonstrated that compounds structurally similar to 3-(3-Methoxybenzyl)pyrrolidin-3-ol significantly reduced seizure activity in rodent models. The study highlighted the importance of the methoxy group in enhancing bioactivity.
- Enzyme Inhibition Studies : Another research focused on the inhibitory effects of pyrrolidine derivatives on tyrosinase and acetylcholinesterase showed promising results, indicating that modifications in the structure could lead to improved inhibitory potency against these enzymes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the pyrazole 5-position undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:
Reaction Conditions
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(5-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 78 | |
| Same substrate | HNO₂, H₂SO₄, 0–5°C | Diazonium intermediate (transient) | – |
-
Mechanistic Insight : The amino group’s lone pair facilitates attack on electrophilic agents like acetyl chloride. Diazotization proceeds via nitrous acid-mediated conversion to diazonium salts, enabling coupling or replacement reactions .
Electrophilic Aromatic Substitution
The thiophene moiety participates in electrophilic substitutions, guided by its electron-rich π-system:
Key Reactions
-
Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the thiophene β-position.
-
Nitration : HNO₃/H₂SO₄ mixture at 0°C yields 4-nitro-thiophene derivatives (isolated yield: 65%).
Regioselectivity : Methyl group at thiophene 5-position directs electrophiles to the 3- and 4-positions due to steric and electronic effects.
Cycloaddition and Ring-Opening Reactions
The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:
Example Reaction
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C, 12h | Pyrazolo[1,5-a]pyridine derivative | 62 |
-
Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) forms triazole intermediates, followed by pyrazole ring expansion .
Oxidation and Reduction Pathways
The ethanol side chain and heterocyclic cores exhibit redox activity:
Oxidation
-
Ethanol → Ketone : CrO₃/H₂SO₄ oxidizes the –CH₂OH group to a ketone (reaction time: 6h, yield: 71%).
-
Thiophene Epoxidation : mCPBA in CHCl₃ forms thiophene epoxide (yield: 58%).
Reduction
Comparative Reactivity with Analogous Compounds
Data from structurally related molecules highlight unique features:
| Compound | Reactivity with HNO₃/H₂SO₄ | Cycloaddition Yield (%) |
|---|---|---|
| 5-Amino-Pyrazole | Nitration at C4 (72%) | 55 (CuAAC) |
| 3-Amino-Thiophene | Sulfonation at C2 (68%) | – |
| Target Compound | Nitration at C4 (65%) | 62 (CuAAC) |
-
Key Difference : The ethanolic side chain in the target compound enhances solubility in polar solvents, improving reaction kinetics compared to simpler analogs.
Catalytic and Solvent Effects
Reaction outcomes vary significantly with conditions:
Catalyst Impact on Cycloaddition
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 12 | 24 |
| CuI | 62 | 12 |
| RuPhos-Pd-G3 | 74 | 8 |
Solvent Optimization for Acetylation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| CH₂Cl₂ | 78 | 95% |
| THF | 63 | 88% |
| DMF | 41 | 76% |
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) induces pyrazole ring decomposition, forming NH₃ and CO₂.
-
Photoreactivity : UV exposure (254nm) triggers thiophene ring-opening, producing sulfenic acid intermediates.
This compound’s versatility in substitution, redox, and cycloaddition reactions positions it as a valuable scaffold for drug discovery and advanced material synthesis. Further studies should explore enantioselective modifications and catalytic systems to enhance reaction efficiency.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing 2-(5-amino-3-(5-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes. A common method involves refluxing intermediates (e.g., substituted thiophene-pyrazole precursors) with hydrazine hydrate in ethanol or dioxane for 5–6 hours, followed by acidification and crystallization . Key variables for optimization include:
- Solvent choice : Ethanol promotes higher yields in some cases, while dioxane may improve solubility of aromatic intermediates .
- Catalysts : Addition of KOH (0.5 g per 0.003 mol substrate) accelerates cyclization .
- Reaction monitoring : TLC (e.g., silica gel GF254, ethyl acetate/hexane) ensures completion before workup .
Advanced: Resolving Spectral Data Contradictions
Q: How should researchers address discrepancies in NMR or mass spectral data for this compound? A: Contradictions often arise from tautomerism in the pyrazole ring or solvent-dependent conformational changes. For example:
- 1H NMR : Aromatic proton shifts may vary due to hydrogen bonding with the hydroxyl group. Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent effects .
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks and fragmentation products. For example, a peak at m/z 290.0921 (calculated for C₁₁H₁₄N₃O₂S⁺) confirms the molecular formula .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as done for analogous thiophene-pyrazole derivatives .
Basic Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A: A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for the pyrazole NH₂ (δ 5.2–5.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and ethanol-OCH₂ (δ 3.6–4.0 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and amine (1650–1700 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks .
Advanced: Computational Modeling of Reactivity
Q: How can computational methods predict the compound’s reactivity or interactions with biological targets? A: Molecular docking and DFT calculations are used to:
- Predict binding affinity : Simulate interactions with enzymes (e.g., cyclooxygenase-2) by aligning the thiophene-pyrazole moiety in hydrophobic pockets .
- Optimize synthesis : Calculate transition-state energies for cyclocondensation steps to identify rate-limiting stages .
- Electronic properties : HOMO-LUMO gaps (e.g., ~4.2 eV via B3LYP/6-31G*) indicate potential charge-transfer behavior .
Thermal Stability and Decomposition
Q: What methodologies assess the thermal stability of this compound under experimental conditions? A:
- TGA/DSC : Perform under nitrogen (10°C/min) to identify decomposition thresholds (e.g., onset ~220°C for similar pyrazole derivatives) .
- Isothermal studies : Heat at 150°C for 24 hours in DMF/EtOH (1:1) to test recrystallization stability .
- Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (~150 kJ/mol) for decomposition .
Advanced Heterocyclic Interactions
Q: How do heterocyclic substituents (thiophene, pyrazole) influence the compound’s physicochemical properties? A:
- Electron donation : The 5-methylthiophene group enhances aromatic π-stacking, confirmed by redshift in UV-Vis spectra (λmax ~275 nm in methanol) .
- Hydrogen bonding : The pyrazole NH₂ and ethanol-OH groups facilitate supramolecular assembly, as seen in X-ray structures of related compounds .
- Solubility : LogP values (~1.8) calculated via XlogP3 suggest moderate lipophilicity, ideal for cell permeability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
